molecular formula C7H7F3N2O B2488937 3-Amino-1-methyl-6-(trifluoromethyl)-1,2-dihydropyridin-2-one CAS No. 1087789-03-4

3-Amino-1-methyl-6-(trifluoromethyl)-1,2-dihydropyridin-2-one

Cat. No.: B2488937
CAS No.: 1087789-03-4
M. Wt: 192.141
InChI Key: QTYLMXXFEQJOJQ-UHFFFAOYSA-N
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Description

3-Amino-1-methyl-6-(trifluoromethyl)-1,2-dihydropyridin-2-one is a useful research compound. Its molecular formula is C7H7F3N2O and its molecular weight is 192.141. The purity is usually 95%.
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Scientific Research Applications

Synthesis of Trifluoromethyl-Containing Mimetics

One key application involves the catalytic hydrogenation of related compounds to produce novel trifluoromethyl-containing ornithine analogues and thalidomide mimetics. This process underscores the compound's role in developing new therapeutic agents with potential bioactivity, illustrating its significance in drug design and synthesis (Tolmachova et al., 2011).

Development of Antibacterial and Antifungal Agents

Another significant application is in the synthesis of 2-pyridone quinoline hybrids, which have demonstrated potent antibacterial and antifungal properties. The structure-activity relationship studies of these hybrids reveal the importance of specific substituents for enhancing microbial inhibition, suggesting the compound's utility in addressing antibiotic resistance challenges (Desai et al., 2021).

Electrophilic Fluorination in Synthesis

Furthermore, the electrophilic fluorination of 1,2-dihydropyridines, including structures related to 3-Amino-1-methyl-6-(trifluoromethyl)-1,2-dihydropyridin-2-one, to obtain new fluorinated derivatives highlights its application in enhancing molecular diversity. This strategy is critical for developing compounds with varied biological activities and for material science applications (Pikun et al., 2020).

Azirine-Based Synthetic Strategies

Additionally, an azirine strategy for synthesizing alkyl 4-amino-5-(trifluoromethyl)-1H-pyrrole-2-carboxylates from related dihydropyridines underscores innovative approaches to accessing fluorinated aminopyrroles. These methodologies are essential for constructing complex molecules with potential pharmaceutical relevance (Khlebnikov et al., 2018).

Trifluoromethylated Analogues Synthesis

The synthesis of trifluoromethylated analogues of dihydropyridines through reactions with phosphorus oxychloride/pyridine adsorbed on silica gel showcases the compound's role in creating novel molecules with unique properties. This method provides a pathway to diversify the chemical space of fluorinated compounds for further exploration in various scientific fields (Katsuyama et al., 1996).

Properties

IUPAC Name

3-amino-1-methyl-6-(trifluoromethyl)pyridin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7F3N2O/c1-12-5(7(8,9)10)3-2-4(11)6(12)13/h2-3H,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTYLMXXFEQJOJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=C(C1=O)N)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7F3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1087789-03-4
Record name 3-amino-1-methyl-6-(trifluoromethyl)-1,2-dihydropyridin-2-one
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